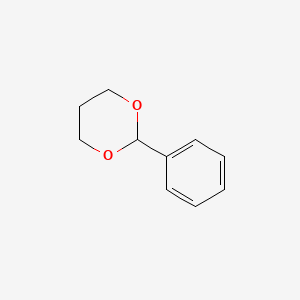

2-Phenyl-1,3-dioxane

Descripción

2-Phenyl-1,3-dioxane is a six-membered heterocyclic compound featuring a 1,3-dioxane ring substituted with a phenyl group at the 2-position. Its molecular formula is C₁₀H₁₂O₂ (molecular weight: 164.20 g/mol) . The compound is synthesized via acid-catalyzed reactions between diols and benzaldehyde derivatives, as demonstrated in the preparation of (2S,4S)-4-(hydroxymethyl)-2-phenyl-1,3-dioxane using benzaldehyde dimethyl acetal and CSA (camphorsulfonic acid) .

Key applications include:

- Flavoring agent: As part of benzaldehyde glyceryl acetal (FEMA 2129), it contributes to food flavoring .

- Pharmaceutical intermediates: Derivatives like this compound-2-yl-methyltriazoles are precursors to fungicides such as etaconazole and propiconazole .

- Polymer chemistry: Used in the synthesis of vitrimers through debenzalation processes .

Propiedades

Número CAS |

772-01-0 |

|---|---|

Fórmula molecular |

C10H12O2 |

Peso molecular |

164.20 g/mol |

Nombre IUPAC |

2-phenyl-1,3-dioxane |

InChI |

InChI=1S/C10H12O2/c1-2-5-9(6-3-1)10-11-7-4-8-12-10/h1-3,5-6,10H,4,7-8H2 |

Clave InChI |

LNEMDIUSUQPKIP-UHFFFAOYSA-N |

SMILES canónico |

C1COC(OC1)C2=CC=CC=C2 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

2-Phenyl-1,3-dioxane vs. 2-Phenyl-1,3-dioxolane

Key Insight : The six-membered dioxane ring enhances conformational stability and resistance to oxidation compared to the five-membered dioxolane, making it preferable for applications requiring robustness .

Substituent Effects on this compound Derivatives

Table 1: Impact of Substituents on Properties

Key Insight : Hydroxymethyl and bromomethyl groups enhance reactivity for polymerization or substitution, while methyl groups improve thermal stability .

Stereochemical and Conformational Variants

- (2R,5R)-5-((3-Methoxybenzyl)oxy)-2-phenyl-1,3-dioxane : Melting point = 52.6–53.4°C; distinct NMR signals at δ 4.54 ppm (CH₂) .

- (2S,5R)-5-((3-Methoxybenzyl)oxy)-2-phenyl-1,3-dioxane : Melting point = 77.1–78.0°C; NMR δ 3.64 ppm (t, J = 10.7 Hz) .

Key Insight : Stereochemistry significantly affects physical properties and reactivity, with diastereomers showing divergent melting points and spectral profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.